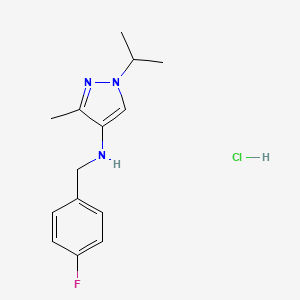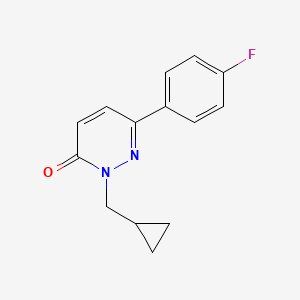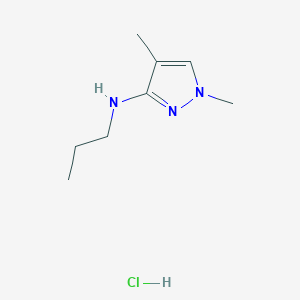![molecular formula C19H22N4O B15114178 1-[5-(6-Phenylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]propan-1-one](/img/structure/B15114178.png)
1-[5-(6-Phenylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-(6-Phenylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]propan-1-one is a complex organic compound featuring a unique structure that combines a pyridazine ring with a pyrrolo[3,4-c]pyrrole moiety
Preparation Methods
The synthesis of 1-[5-(6-Phenylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]propan-1-one involves multiple steps, typically starting with the preparation of the pyridazine and pyrrolo[3,4-c]pyrrole intermediates. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve scaling up these reactions using continuous flow techniques to enhance efficiency and reduce costs .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or acids, while reduction produces alcohols or amines .
Scientific Research Applications
1-[5-(6-Phenylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]propan-1-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[5-(6-Phenylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]propan-1-one involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain enzymes or receptors, modulating their activity and leading to downstream effects on cellular processes . The exact pathways involved can vary depending on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
When compared to other similar compounds, 1-[5-(6-Phenylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]propan-1-one stands out due to its unique combination of structural features and functional groups. Similar compounds include:
2-Methyl-5-(6-phenylpyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole: This compound shares a similar core structure but differs in the substitution pattern, leading to different chemical and biological properties.
5-(6-(5-[11C]methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)pyridazin-3-yl)-1H-indole: Another related compound with variations in the pyridazine and pyrrole rings, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific arrangement of functional groups, which confer distinct chemical reactivity and potential for diverse applications .
Properties
Molecular Formula |
C19H22N4O |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
1-[2-(6-phenylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]propan-1-one |
InChI |
InChI=1S/C19H22N4O/c1-2-19(24)23-12-15-10-22(11-16(15)13-23)18-9-8-17(20-21-18)14-6-4-3-5-7-14/h3-9,15-16H,2,10-13H2,1H3 |
InChI Key |
BMTGKGVVYFZZAA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1CC2CN(CC2C1)C3=NN=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(4-fluorophenyl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]acetamide](/img/structure/B15114103.png)
![N-tert-butyl-4-({methyl[4-(trifluoromethyl)pyridin-2-yl]amino}methyl)piperidine-1-carboxamide](/img/structure/B15114132.png)
![1-(4-bromophenyl)-4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazine](/img/structure/B15114133.png)
![1'-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}-1,4'-bipiperidine](/img/structure/B15114139.png)

![4-cyclopropyl-3-[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B15114145.png)
![N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride](/img/structure/B15114151.png)
![1-(difluoromethyl)-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B15114156.png)
![6-[4-(Fluoromethyl)piperidine-1-carbonyl]-1,3-benzothiazole](/img/structure/B15114163.png)

![1-[2-(Hydroxymethyl)pyrrolidin-1-yl]-3,3-dimethylbutan-1-one](/img/structure/B15114184.png)
![1-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]-N,N-dimethylpiperidin-4-amine](/img/structure/B15114185.png)
